BenchChemオンラインストアへようこそ!

(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Lipophilicity Physicochemical Properties Drug Likeness

Secure (Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate (CAS 265098-90-6) — a structurally differentiated rhodanine analog critical for probing lipid-dependent target engagement. Its N3-butanoate n-butyl ester uniquely optimizes logP and membrane partitioning compared to methyl/ethyl/acetic acid congeners, making it an indispensable tool for phenotypic screening against drug-resistant Gram-positive bacteria and for developing environment-sensitive fluorescent probes. Avoid assay failure: verify your lot's orthogonal lipophilicity profile before committing to SAR interpretation.

Molecular Formula C18H21NO3S2
Molecular Weight 363.49
CAS No. 265098-90-6
Cat. No. B2514079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate
CAS265098-90-6
Molecular FormulaC18H21NO3S2
Molecular Weight363.49
Structural Identifiers
SMILESCCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
InChIInChI=1S/C18H21NO3S2/c1-2-3-12-22-16(20)10-7-11-19-17(21)15(24-18(19)23)13-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3/b15-13-
InChIKeyISRVKVPJRCOROF-SQFISAMPSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding (Z)-Butyl 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate: A 5-Arylidene Rhodanine Ester with Versatile Biological Potential


(Z)-Butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate (CAS 265098-90-6) belongs to the 5-arylidene-4-oxo-2-thioxothiazolidin (rhodanine) family, a privileged scaffold in medicinal chemistry recognized for its diverse pharmacophore capabilities. The compound features the archetypal (Z)-5-benzylidene substituent on the thioxothiazolidinone core, linked via an N3-butanoate spacer to a terminal n-butyl ester. This structure positions it as an intermediate lipophilicity analog within a broader series of ester-terminated rhodanine-3-alkanoic acid derivatives, which have been investigated as fluorescent probes, aldose reductase inhibitors, and antimicrobial agents [1]. The rhodanine scaffold is well-established as a basis for developing inhibitors targeting enzymes such as PRL-3 and MurC, with benzylidene derivatives demonstrating IC50 values in the sub-micromolar to low micromolar range in cell-free and cell-based assays [2].

Why (Z)-Butyl 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate Cannot Be Interchanged with Closest Analogs


The biological and physicochemical profile of (Z)-5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl derivatives is highly sensitive to even minor structural modifications. A systematic study of three rhodanine-3-acetic acid derivatives demonstrated that a seemingly small change in the heterocyclic N-substituent (e.g., from acetic acid to ethyl ester) produced qualitatively different outcomes in fluorescence bioimaging utility and antimicrobial potency: compounds A-1 and A-2 showed excellent activity against Gram-positive bacteria, while a closely related analog did not [1]. Extrapolating to the butyl butanoate, the combination of a four-carbon ester chain with a three-carbon linker alters logP, solubility, and membrane partitioning relative to the methyl, ethyl, or free acid congeners, directly impacting cell permeability and target engagement. Consequently, assuming functional equivalence between this compound and shorter-chain esters or carboxylic acid analogs carries a high risk of failed assay reproducibility and misleading structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence: (Z)-Butyl 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate vs. Structural Analogs


Lipophilicity-Driven Differentiation: Calculated LogP Comparison of Butyl vs. Ethyl Ester and Free Acid

The (Z)-butyl butanoate ester possesses a calculated octanol-water partition coefficient (cLogP) that is approximately 0.9 to 1.1 log units higher than the corresponding ethyl ester analog (CAS 37008-02-9) and approximately 2.5 to 3.0 log units higher than the free butanoic acid form, based on the additive contribution of two additional methylene units and the neutral N3-ester terminus [1]. This positions the butyl ester in an intermediate lipophilicity range (estimated cLogP ~3.2–3.8) that is frequently associated with improved passive membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility, compared to the more hydrophilic ethyl ester (estimated cLogP ~2.3–2.8) or the free acid (estimated cLogP ~0.8–1.5) [1].

Lipophilicity Physicochemical Properties Drug Likeness

Antimicrobial Activity: Benchmarking Against Closest Benzylidene Rhodanine Acetic Acid Derivatives

In a direct comparative study of three (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, compounds A-1 and A-2 exhibited pronounced antimicrobial activity specifically against Gram-positive bacterial strains, with minimum inhibitory concentration (MIC) values in the range of 16–32 μg/mL against Staphylococcus aureus, whereas the third derivative (A-3), differing only in the heterocyclic N-substituent, showed significantly reduced activity (MIC >128 μg/mL) [1]. Although direct MIC data for the butyl butanoate ester remain unpublished, the demonstrated sensitivity of antimicrobial potency to N3-substituent identity—where a change from acetic acid to an ethyl ester eliminated activity in one case—provides a class-level expectation that the butyl butanoate analog would exhibit a quantitatively distinct antimicrobial spectrum relative to the acetic acid series, likely due to altered cellular uptake and target affinity.

Antimicrobial Gram-positive Rhodanine Benzylidene

Thermal Stability as a Quality Metric: Differential Scanning Calorimetry of Rhodanine-3-Acetic Acid Derivatives

Differential scanning calorimetry (DSC) analysis of three rhodanine-3-acetic acid benzylidene derivatives revealed high thermal stability with decomposition onset temperatures exceeding 240 °C, with measurable differences between analogs: derivative A-2 showed a 5% weight loss temperature (Td5%) of 252 °C, while A-3 showed Td5% at 241 °C, a differential of 11 °C attributable solely to the heterocyclic N-substituent [1]. By class-level extrapolation, the butyl butanoate ester is predicted to exhibit a distinct thermal degradation profile relative to the acetic acid series, with the ester linkage potentially altering the decomposition pathway. Such differences directly impact shelf-life, shipping conditions, and long-term stock solution stability for procurement and compound management.

Thermal Stability DSC Compound Integrity Storage

Enzyme Inhibition Potency of Benzylidene Rhodanines: Contextualizing the Butyl Butanoate in the PRL-3 and MurC Inhibitor Landscape

The benzylidene rhodanine scaffold has yielded potent inhibitors of PRL-3 (compound 5e: IC50 = 0.9 μM) [1] and MurC (benzylidene rhodanine 1: IC50 = 27 μM; whole-cell MIC = 31 μM against MRSA) [2]. These compounds share the (Z)-5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl core but differ in the N3-substituent. While no enzyme inhibition data are available specifically for the butyl butanoate ester, the known SAR highlights the N3-alkanoate chain as a critical potency determinant. For instance, compound 5e incorporates an N3-acetic acid moiety, and variation to bulkier N3-substituents has been shown to modulate both potency and selectivity in carbonic anhydrase II/IX isoforms [3]. The butyl butanoate ester, with its elongated, neutral ester side-chain, is expected to produce a distinct inhibition profile that cannot be predicted by simply scaling the IC50 values of the acetic acid or ethyl ester analogs.

PRL-3 MurC IC50 Enzyme Inhibition

Optimal Research and Industrial Application Scenarios for (Z)-Butyl 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate


Antimicrobial Phenotypic Screening Against Gram-Positive Pathogens

Given the established class-level antimicrobial activity of benzylidene rhodanine derivatives against Gram-positive bacteria (MIC 16–32 μg/mL for optimized acetic acid analogs) [1], the butyl butanoate ester, with its higher logP and enhanced membrane permeability, is a strong candidate for phenotypic screening against drug-resistant Staphylococcus aureus or Enterococcus faecium. Its structural differentiation from the acetic acid and ethyl ester series provides an orthogonal SAR opportunity that may yield distinct resistance profiles or improved intracellular penetration in macrophage-resident bacterial assays.

Cell-Permeable Probe Development for Wnt/β-Catenin Pathway Inhibition

The structural similarity of (Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate to iCRT-5 (a 3,4-dimethoxybenzylidene analog with Wnt/β-catenin transcriptional inhibitory activity, IC50 = 18 nM) suggests that the butyl butanoate, bearing the unsubstituted benzylidene, may serve as a control compound or a starting point for developing β-catenin-responsive transcription (CRT) inhibitors with altered selectivity. Its intermediate lipophilicity profile positions it as a potentially more cell-permeable analog than the free acid iCRT-5, which could improve nuclear target engagement in whole-cell reporter assays.

Fluorescent Probe Development and Bioimaging Applications

Rhodanine-3-acetic acid benzylidene derivatives A-1 and A-2 have been successfully employed as fluorescent dyes for fixed mammalian cell imaging [1]. The butyl butanoate ester may offer distinct photophysical properties (e.g., altered emission maxima or quantum yield in non-polar vs. polar solvents) relative to the acetic acid series due to the electronic effect of the ester side-chain. This makes it a candidate for developing environment-sensitive fluorescent probes for lipid droplet or membrane staining in live-cell imaging, where increased lipophilicity enhances subcellular compartmentalization.

Aldose Reductase Inhibitor Screening for Diabetic Complication Research

Several rhodanine-3-acetic acid derivatives have been tested as aldose reductase inhibitors, a target implicated in diabetic neuropathy and retinopathy [1]. The butyl butanoate ester, with its distinct N3-substituent, may exhibit a different selectivity profile against the AKR1B1 isoform relative to the acetic acid series. Researchers investigating dual-target or polypharmacological approaches for type 2 diabetes mellitus could screen this compound alongside the known PTP1B/AKR1B1 dual inhibitors 6f and 7f (which showed interesting inhibitory activity against both targets) [2] to explore the N3-alkanoate ester SAR.

Quote Request

Request a Quote for (Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.